![molecular formula C10H16O3 B3117832 Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 22773-08-6](/img/structure/B3117832.png)
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Overview
Description
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3 . It is also known by other names such as Ethyl cyclopentanone-2-carboxylate, Ethyl 2-cyclopentanone-1-carboxylate, and Ethyl 2-oxo-1-cyclopentanecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves a phase-transfer benzylation reaction with benzyl bromide in a microreactor . The reaction is catalyzed by a solid base catalyst KF/Al2O3 .Molecular Structure Analysis
The molecular structure of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be represented by the SMILES stringCCOC(=O)C1CCCC1=O
. The InChI key for this compound is JHZPNBKZPAWCJD-UHFFFAOYSA-N
. Chemical Reactions Analysis
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . It has also been used in the stereoselective synthesis of (±)- cis,cis -spiro [4.4]nonane-1,6-diol .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate include a refractive index of n20/D 1.452 (lit.), boiling point of 102-104 °C/11 mmHg (lit.), and density of 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
- Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has been investigated for its role in enantioselective synthetic methods. These methods aim to generate vicinal stereogenic centers, particularly tetrasubstituted ones. The compound participates in the enantioselective conjugate addition of α-substituted β-ketoesters to α,β-unsaturated aryl esters using the isothiourea HyperBTM as a Lewis base catalyst .
- Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate participates in cobalt (II) Schiff’s base complex-catalyzed oxidation of primary and secondary alcohols . This application highlights its potential as a reagent in oxidation reactions.
- Researchers have employed this compound in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol . Spiro compounds are intriguing due to their unique structural features and potential biological activities.
- Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate serves as a building block in the preparation of various organic molecules. For instance, it has been used in the synthesis of tanikolide, a natural product with interesting biological properties .
- As a substrate, this compound plays a role in the InCl3-catalyzed synthesis of some new dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives. It contributes to the preparation of neat α-oxoketene .
- While not directly related to its chemical reactivity, Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has been used in the synthesis of composite materials. For instance, UiO-66-TBPE/TiO2 composites incorporate TiO2 nanoparticles and UiO-66-TBPE crystal particles, demonstrating interesting morphology and structural features .
Enantioselective Synthesis of Stereogenic Centers
Catalytic Oxidation of Alcohols
Stereoselective Synthesis of Spiro Compounds
Building Blocks in Organic Synthesis
Formation of Neat α-Oxoketene
Composite Materials and Nanoparticles
Safety and Hazards
properties
IUPAC Name |
ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUOZICZJYWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC1=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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